1-Cyclopropyl-3-(1-naphthyl)urea
Overview
Description
1-Cyclopropyl-3-(1-naphthyl)urea is an organic compound with the molecular formula C14H14N2O It is characterized by the presence of a cyclopropyl group and a naphthyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-3-(1-naphthyl)urea can be synthesized through the reaction of 1-naphthylisocyanate with cyclopropylamine. The reaction typically occurs in an organic solvent such as benzene or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain a pure compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-3-(1-naphthyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
1-Cyclopropyl-3-(1-naphthyl)urea has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(1-naphthyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
1-Cyclohexyl-3-(1-naphthyl)urea: Similar structure but with a cyclohexyl group instead of a cyclopropyl group.
1-Ethyl-3-(1-naphthyl)urea: Contains an ethyl group instead of a cyclopropyl group.
1-(2,3,5-Tri-o-benzoyl-β-d-ribofuranosyl)-C4-(coumarin-7-oxymethyl)-1,2,3-triazoles: A more complex structure with different functional groups
Uniqueness: 1-Cyclopropyl-3-(1-naphthyl)urea is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .
Properties
IUPAC Name |
1-cyclopropyl-3-naphthalen-1-ylurea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c17-14(15-11-8-9-11)16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11H,8-9H2,(H2,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEQZELVGBYDLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10907531 | |
Record name | N'-Cyclopropyl-N-naphthalen-1-ylcarbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10907531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102433-12-5 | |
Record name | Urea, 1-cyclopropyl-3-(1-naphthyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102433125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N'-Cyclopropyl-N-naphthalen-1-ylcarbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10907531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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